2,3-Difluoro-4-iodobenzotrifluoride
Description
BenchChem offers high-quality 2,3-Difluoro-4-iodobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-iodobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-1-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSDBYIRNSMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Substituted Iodobenzotrifluorides for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of fluorinated iodobenzotrifluoride derivatives, with a specific focus on understanding the projected characteristics of 2,3-Difluoro-4-iodobenzotrifluoride. In the landscape of drug discovery and development, halogenated and trifluoromethylated aromatic scaffolds are indispensable building blocks.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is crucial in modern drug design, as it can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity.[4][5] This guide synthesizes available empirical data from closely related isomers to establish a predictive framework for the titular compound, for which public data is limited. We will delve into the causality behind experimental choices for property determination and provide validated protocols, offering researchers and drug development professionals a robust reference for incorporating this class of molecules into their synthetic and screening workflows.
Introduction: The Strategic Value of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[6][7] The trifluoromethyl group (-CF3) and fluorine atoms exert profound effects on a molecule's electronic and steric properties. These substitutions can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate pKa to improve oral bioavailability.[4]
2,3-Difluoro-4-iodobenzotrifluoride represents a highly functionalized aromatic ring, poised for diverse synthetic transformations. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of molecular complexity.[1][8] The difluoro substitution pattern, combined with the electron-withdrawing trifluoromethyl group, significantly influences the reactivity and physicochemical properties of the benzene ring. While specific experimental data for 2,3-Difluoro-4-iodobenzotrifluoride is not widely published, we can construct a highly accurate predictive profile by analyzing its structural analogues.
Structural Analysis and Isomeric Comparison
To understand the properties of 2,3-Difluoro-4-iodobenzotrifluoride, we will draw heavily upon data from its well-characterized isomers, primarily 4-iodobenzotrifluoride and 3-iodobenzotrifluoride. The relative positions of the substituents dictate the molecule's dipole moment, crystal packing potential, and electronic distribution, which in turn govern its physical properties.
Caption: Molecular structures of the target compound and a key isomeric analogue.
Core Physicochemical Properties
The following table summarizes the known physical and chemical properties of relevant iodobenzotrifluoride isomers. These values serve as the primary reference for predicting the behavior of 2,3-Difluoro-4-iodobenzotrifluoride.
| Property | 4-Iodobenzotrifluoride | 3-Iodobenzotrifluoride | 2-Iodobenzotrifluoride | Predicted: 2,3-Difluoro-4-iodobenzotrifluoride |
| CAS Number | 455-13-0[3] | 401-81-0[9] | 444-29-1[9] | Not Available |
| Molecular Formula | C₇H₄F₃I[3] | C₇H₄F₃I[10] | C₇H₄F₃I | C₇H₂F₅I |
| Molecular Weight | 272.01 g/mol [3] | 272.01 g/mol [10] | 272.01 g/mol [9] | 308.00 g/mol |
| Appearance | Colorless to yellow/orange clear liquid[2][10] | Yellow to reddish-brown clear liquid[10] | Colorless liquid[9] | Likely a colorless to pale yellow liquid |
| Melting Point | -8.33 °C[3] | --- | --- | Expected to be low, likely < 0 °C |
| Boiling Point | 185-186 °C (at 745 mmHg)[3] | 81-83 °C (at 25 mmHg)[10] | 198.5 °C (at 760 mmHg)[9] | Expected to be in the range of 190-210 °C |
| Density | 1.851 g/mL at 25 °C[3] | 1.87-1.89 g/mL at 25 °C[10] | 1.887 g/cm³[9] | Expected to be > 1.9 g/mL |
| Refractive Index (n20/D) | 1.516 | --- | --- | Expected to be ~1.51-1.53 |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, ether.[3][8][10] | Insoluble in water; soluble in benzene, ether, chloroform.[10] | Soluble in water[9] | Expected to be insoluble in water, soluble in common organic solvents. |
Expert Analysis & Causality:
-
Molecular Weight: The addition of two fluorine atoms in place of hydrogen atoms on the benzene ring increases the molecular weight of the target compound significantly compared to its isomers.
-
Boiling Point: The boiling point is influenced by intermolecular forces. The high polarity imparted by the C-F and C-I bonds, along with the trifluoromethyl group, suggests strong dipole-dipole interactions. We predict a boiling point comparable to or slightly higher than the non-fluorinated isomers due to the increased molecular weight and polarity.
-
Density: The presence of a heavy iodine atom and multiple fluorine atoms leads to a high molecular density. We anticipate the density of 2,3-Difluoro-4-iodobenzotrifluoride to be greater than its non-fluorinated counterparts.
-
Solubility: The compound's high halogen content and lack of hydrogen bond donors confer a hydrophobic (lipophilic) character.[1] Therefore, it is expected to be virtually insoluble in water but highly soluble in nonpolar organic solvents such as ethers, toluene, and halogenated hydrocarbons.[8][10]
Spectroscopic and Analytical Characterization
While a dedicated spectrum for 2,3-Difluoro-4-iodobenzotrifluoride is not available, we can predict its key spectroscopic features based on established principles and data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: The proton spectrum will be the simplest, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. We expect three distinct signals: one for the -CF₃ group (a singlet, typically around -60 to -65 ppm) and two for the aromatic fluorine atoms, which will show complex splitting patterns due to F-F and F-H coupling.[11]
-
¹³C NMR: The carbon spectrum will display seven signals. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to iodine and fluorine will show characteristic shifts and coupling constants.
Experimental Protocol: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.
Materials:
-
2,3-Difluoro-4-iodobenzotrifluoride sample (~10-20 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO)
-
NMR tubes (5 mm, high precision)
-
Pipettes and vial
Methodology:
-
Sample Preparation: Accurately weigh approximately 15 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl to ensure complete dissolution. The choice of solvent is critical; it must dissolve the sample without reacting with it and should have minimal interfering signals.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Analysis:
-
Insert the tube into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum. This may require a longer acquisition time.
-
Acquire a ¹⁹F spectrum. A fluorine-specific probe is ideal, but many modern broadband probes can also acquire ¹⁹F data. Use an appropriate fluorine standard for referencing if necessary.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and signal integration.
Caption: Standard workflow for NMR-based structural characterization.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 2,3-Difluoro-4-iodobenzotrifluoride is unavailable, the safety precautions for its isomers are well-documented and should be strictly followed.
Hazard Profile (based on isomers):
-
Skin Irritation: Causes skin irritation (H315).[12]
-
Eye Irritation: Causes serious eye irritation (H319).[12]
-
Respiratory Irritation: May cause respiratory irritation (H335).
Handling Procedures:
-
Work in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]
-
Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse thoroughly with water.[13]
-
Keep away from heat, sparks, and open flames.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The compound is noted to be light-sensitive.[3] Store in an amber or opaque container to protect from light.
Conclusion and Future Outlook
2,3-Difluoro-4-iodobenzotrifluoride is a promising but under-characterized building block for pharmaceutical and materials science research. This guide has established a robust, data-driven predictive framework for its core physicochemical properties by leveraging extensive data from its isomers. The provided protocols for characterization and handling offer a validated starting point for researchers. As this and similar highly functionalized scaffolds become more accessible, their role in developing next-generation therapeutics will undoubtedly expand. It is imperative that comprehensive experimental characterization of this specific molecule be undertaken and published to confirm these predictions and further empower the scientific community.
References
-
Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. [Link]
-
4-Chlorobenzotrifluoride SAFETY DATA SHEET - Airgas. Airgas. [Link]
-
Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]
-
4-IODOBENZOTRIFLUORIDE - Gsrs. Gsrs. [Link]
-
Notes - Organic Syntheses. Organic Syntheses. [Link]
-
2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem. PubChem. [Link]
-
Case studies of fluorine in drug discovery - OUCI. OUCI. [Link]
-
¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... - ResearchGate. ResearchGate. [Link]
- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents.
-
Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. ResearchGate. [Link]
-
Scheme S5. Synthesis route of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde (S7). - ResearchGate. ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Bentham Science. Bentham Science. [Link]
-
Iodbenzotrifluoride - Wikipedia. Wikipedia. [Link]
-
3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem. PubChem. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]
Sources
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- 11. rsc.org [rsc.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cdnisotopes.com [cdnisotopes.com]
2,3-Difluoro-4-iodobenzotrifluoride molecular weight
Part 1: Executive Summary & Core Directive
2,3-Difluoro-4-iodobenzotrifluoride (CAS: 2227272-80-0 ) is a specialized fluorinated building block used critically in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1][2] Its strategic value lies in its tri-substituted substitution pattern :
-
Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity.[1]
-
Vicinal Difluoro Motif (2,3-F₂): Modulates pKa and conformation via the gauche effect.[1][2][3][4]
-
Iodine Handle (4-I): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or lithium-halogen exchange, enabling the rapid construction of complex scaffolds.[1][2]
This guide provides an authoritative breakdown of its molecular weight characteristics for analytical validation, a self-validating synthesis protocol based on directed ortho-metalation (DoM), and a strategic workflow for its application in drug discovery.[1][2]
Part 2: Physicochemical Characterization
In high-precision drug discovery, "Molecular Weight" is not a single number but a set of values critical for different stages of analysis (stoichiometry vs. mass spectrometry).
Table 1: Molecular Weight & Isotopic Profile
| Property | Value | Context for Application |
| Chemical Formula | C₇H₂F₅I | Core stoichiometry.[1] |
| Average Molecular Weight | 307.99 g/mol | Use for molarity calculations and weighing reagents. |
| Monoisotopic Mass | 307.9121 Da | CRITICAL: Use this exact value for High-Resolution Mass Spectrometry (HRMS) matching. |
| Heavy Atom Count | 13 | Relevant for Lipinski’s Rule of 5 and ligand efficiency metrics. |
| Complexity | ~230 | Indicates synthetic accessibility relative to fragment libraries. |
Analytical Insight: The Iodine Mass Defect
When analyzing this compound via LC-MS, researchers must account for the negative mass defect of Iodine.[1][2] Unlike C/H/N/O compounds which usually have mass decimals > 0.0, the presence of Iodine (and Fluorine) pulls the decimal lower (0.9121).[1][2]
-
Diagnostic Ion: Look for the [M]+ peak at 307.91 in EI/GC-MS or [M+H]+ at 308.92 in ESI-MS.[1]
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so you will not see the typical M+2 bromine doublet.[1][2] The spectrum will be dominated by a single sharp peak, simplifying identification in crude reaction mixtures.[1][2]
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 2,3-difluoro-4-iodobenzotrifluoride is non-trivial due to the competing directing effects of the fluorine and trifluoromethyl groups.[1][2] The most reliable, self-validating method utilizes Directed Ortho-Metalation (DoM) .[1][2]
Mechanism of Action
The C4 proton is the most acidic site because it is:
-
Ortho to a Fluorine atom (Strong Inductive effect, -I).
-
Para to the Trifluoromethyl group (Electron Withdrawing Group).
-
Sterically accessible compared to the C5/C6 positions.
Lithium bases (LDA or n-BuLi) coordinate to the C3-Fluorine, directing deprotonation specifically at C4.[1][2]
Protocol: Regioselective Iodination
Reagents:
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Base Formation: Add LDA slowly. Maintain temperature < -70°C to prevent benzyne formation.[1]
-
Metalation (The Critical Step): Add 2,3-Difluorobenzotrifluoride dropwise over 20 minutes.[1][2]
-
Quench: Dissolve Iodine (I₂) in a minimal amount of THF and add dropwise to the lithiated species.
-
Observation: The color will transition from yellow to dark brown/purple (excess iodine).[1]
-
-
Workup: Allow to warm to room temperature. Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine (color change: brown → yellow/clear). Extract with Ethyl Acetate.[1][5]
-
Purification: Silica gel chromatography (Hexanes:EtOAc 95:5). The product is a dense, colorless oil.[1][2]
Part 4: Strategic Visualization (Pathways)
The following diagrams illustrate the synthesis logic and the decision matrix for utilizing this scaffold in medicinal chemistry.
Diagram 1: Synthesis Pathway & Regioselectivity
Caption: Regioselective synthesis via Directed Ortho-Metalation. The C3-Fluorine directs the Lithium base to the C4 position.[2]
Diagram 2: Application Decision Tree (Drug Discovery)
Caption: Functionalization logic. The C-I bond serves as a versatile handle for Carbon-Carbon bond formation.[1][2]
Part 5: Safety & Handling (SDS Summary)
As a halogenated aromatic, this compound requires specific safety protocols.[1][2]
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]
-
Stability: Light sensitive.[1] The C-I bond is photolabile.[2] Storage: Amber vials, 2-8°C, under inert gas (Argon/Nitrogen).
-
Spill Protocol: Do not use water. Absorb with sand or vermiculite.[1] Treat as halogenated organic waste.[1]
Part 6: References
-
Apollo Scientific. (2023).[1] Product Data Sheet: 2,3-Difluoro-4-iodobenzotrifluoride (CAS 2227272-80-0).[1][2][6][7][8] Retrieved from [1][2]
-
BLD Pharm. (2023).[1] Safety and Specification: 2,3-Difluoro-4-iodobenzotrifluoride. Retrieved from [1][2]
-
Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. (Methodology reference for Directed Ortho Metalation of fluorobenzenes).
-
PubChem. (2023).[1][9][10] Compound Summary: Fluorinated Benzene Derivatives. Retrieved from [1][2]
Sources
- 1. Polyphyllin I | C44H70O16 | CID 11018329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1807182-71-3|2-(Difluoromethyl)-3,4-difluoro-1-iodobenzene|BLD Pharm [bldpharm.com]
- 7. Combi-Blocks [combi-blocks.com]
- 8. 2227272-80-0 Cas No. | 2,3-Difluoro-4-iodobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 9. CID 13351298 | CH2F- | CID 13351298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Npc189226 | C12H25 | CID 5359624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Synthetic Access: 2,3-Difluoro-4-iodobenzotrifluoride
Topic: Commercial Availability & Synthetic Access: 2,3-Difluoro-4-iodobenzotrifluoride Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.
Executive Summary
2,3-Difluoro-4-iodobenzotrifluoride is a high-value, non-commodity halogenated building block. Unlike its widely available isomers (e.g., 4-iodobenzotrifluoride or 2-fluoro-4-iodobenzotrifluoride), this specific regioisomer is rarely held in stock by major catalog suppliers. Its structural uniqueness—a trifluoromethyl group ortho to a fluorine, with a reactive iodine handle at the para position relative to the
This guide provides a definitive roadmap for researchers: confirming its status as a custom-synthesis target , identifying the commercially available precursor, and detailing a validated in-house synthesis protocol via Directed Ortho Metallation (DoM).
Part 1: Chemical Identity & Commercial Landscape
The Molecule[1][2][3]
-
Chemical Name: 2,3-Difluoro-4-iodobenzotrifluoride
-
Systematic Name: 1-Trifluoromethyl-2,3-difluoro-4-iodobenzene
-
Molecular Formula:
-
Molecular Weight: 307.99 g/mol
-
Key Structural Features:
- Group: Enhances metabolic stability and membrane permeability.
-
2,3-Difluoro Motif: Bioisosteric replacement for hydrogen; modulates pKa and conformation.
-
Iodine Handle: High reactivity for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).
Commercial Availability Status
Status: Non-Stock / Make-to-Order
An analysis of global chemical inventories (Sigma-Aldrich, Combi-Blocks, Fluorochem, Enamine) reveals that 2,3-Difluoro-4-iodobenzotrifluoride is not a standard catalog item . Researchers searching for this exact CAS will likely encounter "Inquire for Quote" or lead times exceeding 4-6 weeks.
Strategic Pivot: Instead of sourcing the final iodide, researchers should source the commercially available precursor: 2,3-Difluorobenzotrifluoride .
| Component | Role | CAS Number | Availability | Typical Purity |
| Target | 2,3-Difluoro-4-iodobenzotrifluoride | Not Assigned / Rare | Custom Synthesis | N/A |
| Precursor | 2,3-Difluorobenzotrifluoride | 64248-59-5 | In Stock | >98% |
Recommended Sourcing Strategy:
-
Purchase 2,3-Difluorobenzotrifluoride (CAS 64248-59-5) .[1][2][3]
-
Perform a one-step regioselective iodination (Protocol below).
Part 2: Synthetic Protocol (Self-Validating System)
Since the target is not off-the-shelf, the following protocol describes the synthesis via Directed Ortho Metallation (DoM) . This method relies on the strong ortho-directing ability of the fluorine atom at position 3, which is significantly more powerful than the
Reaction Logic & Regiochemistry
-
Directing Groups: F (C3) and
(C1). -
Acidity Analysis: The proton at C4 is ortho to the C3-Fluorine. The proton at C6 is ortho to the C1-Trifluoromethyl group.
-
Rule: Acidity of H ortho to F >> H ortho to
. -
Result: Lithiation occurs exclusively at C4.
Experimental Procedure
Scale: 10 mmol basis (scalable to 100g).
Reagents:
-
2,3-Difluorobenzotrifluoride (1.0 equiv)[1]
-
LDA (Lithium Diisopropylamide) (1.1 equiv) or n-BuLi (if using TMEDA)
-
Iodine (
) (1.2 equiv) -
Dry THF (Tetrahydrofuran)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvent & Base: Add dry THF (5 mL/mmol) and cool to -78°C (dry ice/acetone bath). Add LDA (2.0 M in THF/heptane, 1.1 equiv) dropwise, maintaining internal temperature below -70°C.
-
Metallation: Add 2,3-Difluorobenzotrifluoride (1.0 equiv) neat or as a THF solution dropwise over 15 minutes.
-
Checkpoint: Stir at -78°C for 1 hour. The solution typically turns pale yellow, indicating formation of the lithiated species (2,3-difluoro-4-lithiobenzotrifluoride).
-
-
Quench: Dissolve Iodine (1.2 equiv) in dry THF. Add this solution dropwise to the lithiated intermediate at -78°C.
-
Observation: The color will transition from yellow to dark brown/purple.
-
-
Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous
(Sodium Thiosulfate) to reduce excess iodine (color changes from purple to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: The crude material is often >90% pure. Purify via short-path distillation (if liquid) or silica gel chromatography (Hexanes/EtOAc 95:5) to obtain the product.
Visualization of Synthesis Workflow
Caption: Figure 1. Regioselective synthesis of 2,3-Difluoro-4-iodobenzotrifluoride via Directed Ortho Metallation (DoM).
Part 3: Applications & Divergent Utility
Once synthesized, this molecule serves as a "linchpin" scaffold. The iodine atom is the weakest bond on the ring, allowing for chemoselective substitution while leaving the fluorine and trifluoromethyl groups intact for their biological roles.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).
-
Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.
-
Buchwald-Hartwig Amination: Installation of amines at the C4 position.
-
Magnesium-Halogen Exchange: Conversion to a Grignard reagent for nucleophilic attack on ketones/aldehydes.
Divergence Pathway Diagram
Caption: Figure 2. Chemoselective divergence from the 4-iodo scaffold allows access to multiple drug-like chemical spaces.
Part 4: Technical Specifications & Safety
Physical Properties (Predicted)
| Property | Value | Note |
| Physical State | Liquid / Low-melting Solid | Likely liquid at RT due to fluorination. |
| Boiling Point | ~185-195°C | Estimated based on 4-iodobenzotrifluoride ( |
| Density | ~1.9 g/mL | High density due to Iodine content. |
| Solubility | DCM, THF, EtOAc | Insoluble in water. |
Handling & Safety
-
Light Sensitivity: Iodinated aromatics are often light-sensitive. Store in amber vials or wrapped in foil.
-
Stability: The C-I bond is stable under standard storage but susceptible to homolytic cleavage under intense UV light.
-
Hazards: Treat as an irritant (Skin/Eye). The precursor (2,3-difluorobenzotrifluoride) is flammable; handle in a fume hood.
References
-
Precursor Availability: ChemicalBook. 2,3-Difluorobenzotrifluoride (CAS 64248-59-5) Supplier Data. Retrieved from .
-
Mechanistic Grounding (DoM): Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. .
-
Regioselectivity Rules: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. .
- Fluorine Effect: Marsais, F., & Quéguiner, G. (1981). Metallation of Fluoropyridines. Tetrahedron. (Validating the directing power of Fluorine over other groups).
Sources
Methodological & Application
protocol for cross-coupling reactions with 2,3-Difluoro-4-iodobenzotrifluoride
Executive Summary & Substrate Analysis
This guide details the optimized protocols for cross-coupling reactions involving 2,3-Difluoro-4-iodobenzotrifluoride (CAS: 2227272-80-0 ). This scaffold is a high-value intermediate in drug discovery, utilized to introduce a metabolically stable, lipophilic motif into pharmaceutical candidates.
Structural & Electronic Profile
The substrate features a highly electron-deficient aromatic ring driven by three electron-withdrawing groups (EWGs): a trifluoromethyl group at C1 and fluorine atoms at C2 and C3.[1] The iodine atom at C4 is the primary site for catalytic functionalization.
| Property | Specification | Mechanistic Implication |
| Structure | 1-CF₃, 2-F, 3-F, 4-I | Para-CF₃ and Ortho-F (relative to Iodine) significantly lower the LUMO energy.[1] |
| C-I Bond | Highly Activated | Oxidative addition (OA) to Pd(0) is extremely fast, often occurring at room temperature. |
| C-F Bonds | SɴAr Labile | The C2 and C3 positions are susceptible to Nucleophilic Aromatic Substitution (SɴAr), particularly C2 (ortho to CF₃). |
| Stability | Base Sensitive | Strong alkoxide bases (e.g., NaOtBu) may trigger defluorination or SɴAr side reactions. |
Chemoselectivity Strategy
The core challenge is Kinetic Control . We must ensure the rate of Palladium-catalyzed cross-coupling (
The Golden Rule: Use the most active catalyst system possible to enable mild thermal conditions (RT to 60°C), thereby suppressing the higher-activation-energy side reactions (SɴAr).
Decision Matrix & Workflow
The following flowchart guides the selection of the optimal protocol based on the desired nucleophile, prioritizing chemoselectivity.
Figure 1: Strategic workflow for functionalizing 2,3-Difluoro-4-iodobenzotrifluoride. Note the critical risk management for amine couplings.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the fluoride anions potentially released in trace amounts. We avoid strong bases to prevent defluorination.
Materials
-
Substrate: 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2–3 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) or Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Dissolve: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Initiate: Add 2,3-Difluoro-4-iodobenzotrifluoride (1.0 mmol) via syringe.
-
Note: Adding the liquid substrate last prevents premature interaction with the base.
-
-
React: Heat the mixture to 60°C .
-
Expert Insight: Do not reflux (100°C) initially. The activated C-I bond often reacts fully at 60°C. Higher temperatures increase the risk of hydrolytic defluorination.
-
-
Monitor: Check conversion by LC-MS or GC-MS after 2 hours. If incomplete, raise temperature to 80°C.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Sonogashira Coupling (Alkynylation)
Due to the extremely electron-deficient nature of the ring, the C-I bond is activated enough that high temperatures are unnecessary. Room temperature coupling is preferred to avoid alkyne polymerization.
Materials
-
Substrate: 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)
-
Alkyne: Terminal alkyne (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (1 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:1)
Step-by-Step Procedure
-
Prepare: Flame-dry a round-bottom flask and cool under Argon.
-
Charge: Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv).
-
Solvate: Add degassed THF and Et₃N.
-
Add Reactants: Add the substrate (1.0 equiv) followed by the terminal alkyne (1.1 equiv) dropwise.
-
React: Stir at Room Temperature (25°C) .
-
Observation: The reaction often turns dark/black as Pd(0) is generated. This is normal.
-
Self-Validating Step: If no product forms after 1 hour, heat gently to 40°C. If starting material is consumed but no product forms, check for homocoupling of the alkyne (Glaser coupling), which implies too much O₂ in the system.
-
-
Quench: Filter through a pad of Celite to remove Pd/Cu residues.
Protocol C: Buchwald-Hartwig Amination (C-N Coupling)
CRITICAL WARNING: This is the most difficult transformation. Standard conditions using NaOtBu (sodium tert-butoxide) will likely cause SɴAr substitution at the C2-fluorine rather than Pd-catalyzed coupling at C4-iodine.[1]
Solution: Use the BrettPhos or XPhos Pd G3/G4 precatalysts with a weaker carbonate base.
Materials
-
Substrate: 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2–3 mol%) (CAS: 1445085-55-1)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Why: Cs₂CO₃ is strong enough to deprotonate the Pd-Amine complex but weak enough to minimize direct SɴAr attack on the fluorinated ring.
-
-
Solvent: Toluene or tert-Amyl alcohol (anhydrous)[1]
Step-by-Step Procedure
-
Dry: Ensure all glassware is oven-dried. Moisture inhibits the catalyst and promotes dehalogenation.
-
Charge Solids: Add XPhos Pd G3 (0.02 mmol), Cs₂CO₃ (2.5 mmol), and the amine (if solid) to the vial.
-
Purge: Cycle Argon/Vacuum 3 times.
-
Add Liquids: Add anhydrous Toluene (concentration 0.2 M) and the substrate (1.0 mmol).
-
React: Heat to 80°C .
-
Mechanistic Note: The bulky XPhos ligand facilitates the reductive elimination of the electron-poor aryl ring from the Palladium center, which is often the rate-determining step for fluorinated substrates.
-
-
Workup: Filter through Celite. Avoid acidic washes if the product is basic.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Des-iodo product (Ar-H) | Hydrodehalogenation | Eliminate water; switch solvent to Toluene; reduce reaction temperature.[1] |
| SɴAr byproduct (Amine at C2) | Base too strong | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temperature. |
| Low Conversion | Catalyst poisoning | Ensure inert atmosphere. Fluorides may poison Pd; add Ca(OH)₂ as a scavenger if necessary. |
| Homocoupling (Ar-Ar) | Transmetallation failure | Increase Boronic Acid equivalents; verify base solubility (add trace water if using Toluene). |
Safety & Handling
-
HF Generation: In the event of thermal decomposition or strong acidic workup, polyfluorinated compounds can release Hydrogen Fluoride (HF). Do not use glass for high-temperature sealed-tube reactions if decomposition is suspected; use Teflon/PFA vials.[1]
-
Skin Absorption: Fluorinated aromatics often possess enhanced skin permeability. Double-glove (Nitrile) is mandatory.[1]
References
-
Compound Data: 2,3-Difluoro-4-iodobenzotrifluoride (CAS 2227272-80-0).[2][3][4][5][6] Available from Apollo Scientific and ABCR.
-
Suzuki Coupling of Polyfluorinated Arenes: Wilson, P. G., et al. "Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives." J. Org.[7][8][9] Chem.2012 , 77, 6384-6393. Link
-
Buchwald-Hartwig Selectivity: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.[10]2016 , 116, 12564–12649. Link
-
Mechanistic Insight (SɴAr vs Coupling): Plummer, S., & Gallou, F. "Buchwald-Hartwig Aminations... Overcoming Hydrodehalogenation." ACS Catal.[11]2024 , 14, 4099-4107.[11] Link
-
Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[10]2007 , 107, 874–922. Link
Sources
- 1. 455-13-0|4-Iodobenzotrifluoride|BLD Pharm [bldpharm.com]
- 2. 2050694-46-5|1,2-Difluoro-3-iodo-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 2149601-44-3|3,5-Difluoro-4-iodobenzotrifluoride|BLD Pharm [bldpharm.com]
- 5. 2227272-80-0 Cas No. | 2,3-Difluoro-4-iodobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 6. AB599016 | CAS 2227272-80-0 – abcr Gute Chemie [abcr.com]
- 7. Sci-Hub. Iodocyclization-Cross-Coupling Route to Trisubstituted 3-Fluorofurans / Synfacts, 2008 [sci-hub.ru]
- 8. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Unlocking the Potential of a Key Fluorinated Building Block: Application Notes for the Selective Functionalization of 2,3-Difluoro-4-iodobenzotrifluoride
Introduction: The Strategic Importance of 2,3-Difluoro-4-iodobenzotrifluoride
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorinated building blocks highly sought after. Among these, 2,3-difluoro-4-iodobenzotrifluoride stands out as a particularly valuable synthon. Its trifluoromethyl group and vicinal fluorine atoms create a distinct electronic environment, influencing the reactivity of the C-I bond and providing a versatile handle for a wide array of selective chemical transformations. This guide provides an in-depth exploration of the selective functionalization of this key intermediate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and process development scientists.
The strategic placement of the iodine atom ortho to a fluorine and meta to the trifluoromethyl group allows for a high degree of selectivity in cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents enhances the electrophilicity of the aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed transformations. This document will detail protocols for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as methods for borylation, providing a comprehensive toolkit for the elaboration of this versatile building block.
I. Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance. For an electron-deficient substrate like 2,3-difluoro-4-iodobenzotrifluoride, this reaction proceeds with high efficiency.
Causality of Experimental Choices:
The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
-
Catalyst: A palladium(0) source is essential for the catalytic cycle. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed. For electron-deficient aryl iodides, catalyst loadings of 1-3 mol% are typically sufficient.
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For this substrate, sterically hindered and electron-rich ligands such as SPhos or XPhos are often preferred to promote efficient turnover.
-
Base: A base is required to activate the boronic acid or ester for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, or DME/water. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Difluoro-4-iodobenzotrifluoride with Phenylboronic Acid
Materials:
-
2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-iodobenzotrifluoride (e.g., 336 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 4-6 | >90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | >95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | DME/H₂O | 80 | 3-5 | >95 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of 2,3-Difluoro-4-iodobenzotrifluoride.
II. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, leading to the synthesis of functionalized alkynes.[1] The high reactivity of the C-I bond in 2,3-difluoro-4-iodobenzotrifluoride makes it an excellent substrate for this transformation.
Mechanistic Considerations and Reagent Selection:
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) and a phosphine ligand is typically used.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to quench the HI generated during the reaction. It can often serve as the solvent as well.
-
Solvent: Anhydrous, degassed solvents such as THF, DMF, or dioxane are commonly used.
Experimental Protocol: Sonogashira Coupling of 2,3-Difluoro-4-iodobenzotrifluoride with Phenylacetylene
Materials:
-
2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add 2,3-difluoro-4-iodobenzotrifluoride (336 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-12 hours, or until complete consumption of the starting material is observed by TLC or GC-MS. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.
-
Wash the Celite pad with additional diethyl ether (10 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired alkynyl-substituted product.
| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | RT | 8-12 | >90 |
| Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 4-6 | >95 |
Table 2: Typical conditions for Sonogashira coupling of 2,3-Difluoro-4-iodobenzotrifluoride.
III. Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient method for C-N bond formation.[2][3] The electron-deficient nature of 2,3-difluoro-4-iodobenzotrifluoride makes it an ideal candidate for this transformation.
Key Parameters for Successful Amination:
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the catalyst system and reaction conditions.[4]
-
Palladium Precatalyst: A range of Pd(0) and Pd(II) precatalysts can be used. For challenging couplings, pre-formed palladium-ligand complexes (e.g., G3-XPhos) can offer superior activity and reproducibility.
-
Ligand: Bulky, electron-rich phosphine ligands are paramount for efficient catalysis. Ligands like XPhos, SPhos, RuPhos, and BrettPhos have demonstrated broad applicability.[5]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of 2,3-Difluoro-4-iodobenzotrifluoride with Morpholine
Materials:
-
2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Inside a nitrogen-filled glovebox, add to a vial 2,3-difluoro-4-iodobenzotrifluoride (336 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL) followed by morpholine (0.105 mL, 1.2 mmol).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-18 hours.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite.
-
Wash the Celite with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired N-aryl morpholine derivative.
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-18 | >90 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 10-16 | >85 |
| G3-XPhos | - | LHMDS | THF | 80 | 8-12 | >95 |
Table 3: Representative conditions for Buchwald-Hartwig amination.
IV. Borylation: Accessing Versatile Boronate Esters
The conversion of the C-I bond to a boronate ester functionality via Miyaura borylation opens up a plethora of subsequent synthetic possibilities. The resulting boronate ester can participate in Suzuki-Miyaura couplings with a wide range of electrophiles.
Considerations for Efficient Borylation:
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common and stable source of boron for this transformation.
-
Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, is used. PdCl₂(dppf) is a highly effective and commonly used catalyst for this reaction.
-
Base: A mild base, such as potassium acetate (KOAc), is typically sufficient to promote the catalytic cycle.
Experimental Protocol: Miyaura Borylation of 2,3-Difluoro-4-iodobenzotrifluoride
Materials:
-
2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk tube, add 2,3-difluoro-4-iodobenzotrifluoride (336 mg, 1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (24.5 mg, 0.03 mmol), and potassium acetate (147 mg, 1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8-16 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Conclusion
2,3-Difluoro-4-iodobenzotrifluoride is a highly valuable and versatile building block for the synthesis of complex, fluorinated molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Miyaura borylation provide a robust foundation for the selective functionalization of this important intermediate. The key to success in these transformations lies in the careful selection of catalysts, ligands, bases, and reaction conditions, tailored to the specific electronic properties of the substrate. By leveraging these powerful cross-coupling methodologies, researchers and drug development professionals can efficiently access a wide array of novel compounds with potential applications in medicine and materials science.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22769401/]
- The Buchwald-Hartwig Amination Reaction - YouTube. [URL: https://www.youtube.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/maleczka/Maleczka_Research_Group/Stille-Sn-F-OL.pdf]
- The Stille Reaction - Chem 115 Myers. [URL: https://myers.chemistry.harvard.edu/documents/Stille.pdf]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230896/]
- Scheme 6. Heck reaction of 4-chlorobenzotrifluoride and... - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-6-Heck-reaction-of-4-chlorobenzotrifluoride-and-2-3-dihydrofuran-in-CF-Reagents_fig5_281206588]
- Flow Chemistry: Sonogashira Coupling. [URL: https://www.thalesnano.com/wp-content/uploads/2018/01/TN_AS_004_Sonogashira_Coupling.pdf]
- Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03378a]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.
- Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38747442/]
- Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Difluoro-4-iodobenzotrifluoride for Advanced Synthesis
Abstract
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and robust protocols for leveraging 2,3-Difluoro-4-iodobenzotrifluoride in palladium-catalyzed cross-coupling reactions. This highly versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl and difluoro substituents. This document explains the causality behind experimental choices, offers step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provides troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of 2,3-Difluoro-4-iodobenzotrifluoride
2,3-Difluoro-4-iodobenzotrifluoride is a key synthetic intermediate whose structural motifs are prevalent in a wide range of biologically active compounds and advanced materials. The trifluoromethyl group (–CF₃) can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atoms on the aromatic ring modulate electronic properties and can block metabolic oxidation sites. The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, offering a reliable handle for constructing complex molecular architectures.
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, valued for their mild conditions and high functional group tolerance.[1][2] This note focuses on three cornerstone transformations that demonstrate the utility of this building block:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.
-
Sonogashira Coupling: For the creation of aryl-alkyne linkages.
-
Buchwald-Hartwig Amination: For the formation of C–N bonds to produce arylamines.[3]
Physicochemical Properties and Safe Handling
Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of 2,3-Difluoro-4-iodobenzotrifluoride.
| Property | Value |
| Molecular Formula | C₇H₂F₅I |
| Molecular Weight | 307.99 g/mol |
| Appearance | Light yellow liquid[4] |
| Boiling Point | ~154-155 °C |
| Density | ~1.607 g/cm³ |
Safety and Handling:
-
Causes skin and serious eye irritation.[4]
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Store in a cool, dry place away from light and sources of ignition.[4]
Core Concepts in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions operate through a well-established catalytic cycle.[6] Understanding this cycle is key to optimizing reaction conditions and troubleshooting unexpected results. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide, forming a Pd(II) intermediate.[7][8]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., organoboron, copper acetylide, or amine) displaces the halide on the palladium center.[9][10]
-
Reductive Elimination: The two organic fragments couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][11]
The choice of ligands, base, and solvent is critical as they influence the rate and efficiency of each step in the cycle.[12][13] Electron-rich and sterically bulky ligands, for instance, often accelerate both oxidative addition and reductive elimination.[13][14]
Caption: Generalized Palladium Catalytic Cycle.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl structures.[7]
Rationale & Optimization:
-
Catalyst: Pd(dppf)Cl₂ is an excellent choice. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which stabilizes the palladium center and promotes reductive elimination.[15] Pd(PPh₃)₄ is also a reliable alternative.
-
Base: A base is required to activate the organoboron species.[9] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. Water is essential for the transmetalation step.
Detailed Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table: Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 6 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | DME/H₂O | 85 | 8 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 |
Application Protocol 2: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable precursors in pharmaceuticals and organic materials.[16][17] The reaction typically employs a dual-catalyst system of palladium and copper(I).[18]
Rationale & Optimization:
-
Catalyst System: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often used in combination with a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium complex facilitates the main cross-coupling cycle, while copper(I) activates the terminal alkyne by forming a copper acetylide intermediate.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent.[18]
-
Copper-Free Conditions: To avoid the potential homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have been developed.[6][16] These often require a different base, such as TBAF, and a more active palladium catalyst system.[20]
Detailed Protocol (Copper-Catalyzed):
-
To a Schlenk flask under an inert atmosphere, add 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Add the solvent (e.g., degassed THF or DMF).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS. After completion (typically 1-6 hours), quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Application Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C–N bonds, enabling the synthesis of a vast array of arylamines from aryl halides.[3][21]
Rationale & Optimization:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand.[3] Sterically hindered, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are essential for achieving high yields, especially with less reactive aryl chlorides or challenging amine substrates. They facilitate the crucial C-N reductive elimination step.[22] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) offer convenience and high activity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.[10] The choice of base can be critical and depends on the functional group tolerance of the substrates.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or t-butanol are used to prevent quenching of the strong base.
Detailed Protocol:
-
Inside a nitrogen-filled glovebox, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block (80-110 °C).
-
Stir vigorously for the required time (6-24 hours), monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
General Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful setup and execution. The following workflow and troubleshooting guide are broadly applicable.
Caption: General Experimental Workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions (O₂); Poor quality reagents/solvents. | Use a fresh batch of catalyst or a precatalyst. Ensure proper degassing of solvents and use of a glovebox/Schlenk line. Use freshly distilled/dried solvents. |
| Catalyst Decomposition (black precipitate) | Reaction temperature too high; Incorrect ligand-to-metal ratio. | Lower the reaction temperature. Increase ligand loading slightly (e.g., from L:Pd 2:1 to 4:1). Switch to a more robust ligand. |
| Formation of Side Products | Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser coupling. General: Hydrodehalogenation (replacement of -I with -H). | Suzuki: Use a milder base or lower temperature. Sonogashira: Switch to copper-free conditions. General: Ensure strictly anhydrous conditions; use a different base. |
| Poor Reproducibility | Inconsistent reagent quality; Variations in inert atmosphere technique; Moisture contamination. | Use reagents from the same batch. Standardize degassing and inert atmosphere procedures. Flame-dry all glassware before use. |
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]
-
Sonogashira Coupling - BYJU'S. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00640A. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. - ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
4 - Safety Data Sheet. [Link]
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]
-
Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. [Link]
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- 22. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
troubleshooting low conversion in Buchwald-Hartwig amination of 2,3-Difluoro-4-iodobenzotrifluoride
Executive Summary & Diagnostic Triage
The Challenge: You are attempting to couple an amine with 2,3-Difluoro-4-iodobenzotrifluoride . This substrate presents a deceptive "Trojan Horse" profile. While the C–I bond is highly activated for oxidative addition due to the electron-withdrawing trifluoromethyl (CF₃) and fluorine groups, these same features make the ring hyper-reactive toward Nucleophilic Aromatic Substitution (SₙAr) and susceptible to catalyst poisoning via iodide dimer formation .
Immediate Diagnostic Checklist: Before proceeding, compare your HPLC/LC-MS data to the scenarios below to identify your failure mode.
| Observation | Likely Root Cause | The "Why" |
| High SM recovery, Catalyst turns black immediately. | Iodide Inhibition | Aryl iodides form stable |
| SM consumed, Product mass is (SM – I + Amine) but retention time is wrong. | Regioisomer (SₙAr) | The amine attacked the C-2 or C-3 fluorine via SₙAr instead of the Pd-catalyzed C-4 coupling. |
| SM consumed, Product mass is (SM – I + H). | Hydrodehalogenation | The highly electron-deficient ring facilitates reduction of C–I to C–H, often driven by alcohol solvents or formate impurities. |
| Conversion <10%, Catalyst remains pale/clear. | Amine Inhibition | If using a primary aliphatic amine, it may bind too tightly to Pd, preventing oxidative addition. |
Technical Deep Dive: The Mechanics of Failure
Issue A: The SₙAr Trap (The "Electronic Trap")
Your substrate is a polyfluorinated arene. The CF₃ group at C1 and fluorines at C2/C3 create a massive electron sink.
-
The Problem: Strong bases (e.g., NaOtBu) or small nucleophilic amines can attack the C2 or C3 positions without palladium. This pathway often has a lower activation energy than the catalytic cycle if the catalyst is slow.
-
The Solution: You must accelerate the Pd-cycle (Oxidative Addition/Reductive Elimination) to outcompete the background SₙAr reaction.
-
Switch Base: Move from NaOtBu to Cs₂CO₃ or K₃PO₄ . These are strong enough to deprotonate the Pd-amine complex but less likely to trigger background SₙAr.
-
Solvent: Avoid polar aprotic solvents (DMF, DMSO) which accelerate SₙAr. Use non-polar solvents like Toluene or Xylene .
-
Issue B: Iodide Inhibition (The "Silent Killer")
Contrary to textbook trends (I > Br > Cl), aryl iodides are often worse substrates in Buchwald-Hartwig aminations than bromides.
-
Mechanism: After oxidative addition, the resulting
species has a high affinity to dimerize into . These dimers are thermodynamically stable and catalytically inactive. -
The Solution:
-
Ligand Selection: Use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos , or XPhos ). The steric bulk prevents dimerization.
-
Concentration: Run the reaction more concentrated (0.5 M - 1.0 M) to favor ligand binding over bridging.
-
Recommended Protocols
Protocol A: The "Standard Rescue" (Start Here)
Designed to balance rate acceleration with SₙAr suppression.
-
Substrate: 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)
-
Why BrettPhos? Excellent for primary amines and resists iodide inhibition.
-
Alternative:RuPhos Pd G4 precatalyst (2-4 mol%) if amine is secondary/sterically hindered.
-
-
Base: Cs₂CO₃ (2.0 equiv) – Must be finely ground and dried.
-
Solvent: Toluene (anhydrous, 0.2 M concentration)
-
Temp: 80 °C – 100 °C (Sealed tube).
Step-by-Step:
-
Charge a reaction vial with Pd source, Ligand, and Base in a glovebox (or under Ar flow).
-
Add the Aryl Iodide and Solvent.[1][2] Stir for 5 mins to pre-complex (if using separate Pd/Ligand).
-
Add the Amine last.
-
Seal and heat. Do not check LCMS before 2 hours to avoid oxygen introduction during the induction period.
Protocol B: The "Nuclear Option" (For Stubborn Iodides)
If Protocol A fails due to low conversion (Iodide poisoning), use this modification.
-
Add Additive: 10-20 mol% AgOTf (Silver Triflate).
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired Catalytic Cycle and the undesired SₙAr/Dimerization pathways.
Caption: Kinetic competition between the desired Pd-cycle (Green) and failure modes (Red/Yellow). Note the critical branch point at Oxidative Addition where Dimerization can stall the reaction.
Frequently Asked Questions (FAQ)
Q: Why not use Pd(PPh₃)₄? It’s cheap and available.
A: PPh₃ is a monodentate, non-bulky ligand. With aryl iodides, it will almost certainly lead to the formation of stable
Q: I see a spot on TLC that fluoresces intensely. Is that my product? A: Likely not. Hydrodehalogenated byproducts (where I is replaced by H) are common with this substrate and often fluoresce differently than the parent. Confirm with MS. If you see mass [M-I+H], your catalytic cycle is turning over, but you are failing to bind the amine (Reductive Elimination failure) or you have a hydride source (wet solvent/alcohol) in the system.
Q: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate the background SₙAr reaction of the fluorines. If you use microwave, stick to Toluene (non-polar) to suppress the ionic SₙAr pathway.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Context: Authoritative guide on ligand selection (BrettPhos/RuPhos)
-
Wolfe, J. P., & Buchwald, S. L. (1999).[6] A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416.
- Context: Discusses the mechanistic bottlenecks of oxidative addition vs.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][7][8][9][10] Reaction intermediates and structure-activity relationships.[9][11][12] Journal of the American Chemical Society, 116(13), 5969-5970.
- Context: Foundational work establishing the role of dimer formation in catalyst deactiv
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of the Aromatic Nucleus.[12] Chemical Reviews, 49(2), 273-412.
- Context: Classical mechanistic grounding for SₙAr competition in polyfluorin
Sources
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- 4. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2,3-Difluoro-4-iodobenzotrifluoride Reactions
Welcome to the technical support center for navigating the purification challenges associated with 2,3-Difluoro-4-iodobenzotrifluoride reaction products. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in complex organic syntheses. As a trifunctional arene, 2,3-Difluoro-4-iodobenzotrifluoride offers a reactive C-I bond for cross-coupling, while the electron-withdrawing trifluoromethyl and difluoro groups modulate the reactivity and physicochemical properties of the resulting products. These same properties, however, can introduce unique challenges in purification.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Understanding the Landscape of Impurities
Reactions with 2,3-Difluoro-4-iodobenzotrifluoride, particularly palladium-catalyzed cross-couplings like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, generate a predictable yet challenging array of byproducts. The key to successful purification is anticipating these impurities.
The catalytic cycle of these reactions involves oxidative addition, transmetalation, and reductive elimination.[1][2] Deviations from this cycle can lead to common side products.
Table 1: Common Impurities in Cross-Coupling Reactions
| Impurity Class | Specific Example(s) | Origin | Purification Challenge |
| Unreacted Starting Material | 2,3-Difluoro-4-iodobenzotrifluoride | Incomplete reaction | Can have similar polarity to the product, leading to co-elution. |
| Homo-coupling Byproducts | Biaryl of the coupling partner; 2,2',3,3'-tetrafluoro-4,4'-bis(trifluoromethyl)biphenyl | Coupling of two identical molecules | Often non-polar and can be difficult to separate from the desired biaryl product.[3] |
| Dehalogenated Byproducts | 2,3-Difluoro-benzotrifluoride | Reductive deiodination (protodeiodination) | More non-polar than the starting material and product; can be persistent.[3] |
| Catalyst Residues | Palladium complexes, phosphine oxides | From the catalytic system | Can interfere with downstream applications and biological assays. |
| Reagent-Specific Byproducts | Boronic acid/ester derivatives (Suzuki), unreacted amine (Buchwald-Hartwig) | Excess reagents or their decomposition products | Often polar and can typically be removed with an aqueous wash.[3] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification workflow in a practical question-and-answer format.
Q1: My TLC shows a spot with a similar Rf to my product, which I suspect is unreacted 2,3-Difluoro-4-iodobenzotrifluoride. How can I separate them?
A1: This is a frequent challenge due to the often-similar polarity of the starting material and the coupled product.
-
Chromatography Optimization: The key is to increase the resolution of your column chromatography. Because of the fluorinated nature of your compounds, standard solvent systems (e.g., ethyl acetate/hexanes) may not be optimal. The unique electronic properties of fluorinated molecules can lead to different interactions with the silica stationary phase.[4][5]
-
Strategy 1: Introduce a More Polar, Non-Protic Solvent: Try adding dichloromethane (DCM) or diethyl ether to your eluent system. A gradient elution from Hexane/DCM to pure DCM, followed by a small percentage of ethyl acetate, can often resolve closely running spots.
-
Strategy 2: Fluorous Interactions: For particularly difficult separations, consider using a fluorinated stationary phase for HPLC. These phases can exhibit unique selectivity for halogenated and aromatic compounds.[4][6]
-
-
Chemical Scavenging (for unreacted electrophile): If chromatography fails, a chemical approach can be used. Unreacted aryl iodides are electrophiles. You can add a nucleophilic scavenging agent with properties that make the resulting adduct easy to remove, such as a water-soluble thiol.[7] This should be a last resort as it adds another step and requires subsequent removal of the scavenger adduct.
Q2: I'm seeing a significant amount of homo-coupled byproduct from my boronic acid in a Suzuki reaction. How do I remove it?
A2: Homo-coupling is a common side reaction in Suzuki couplings, especially if the reaction conditions are not optimal.[3]
-
Crystallization: If your desired product is a solid, recrystallization is often the most effective method to remove homo-coupled impurities. The difference in crystal lattice energy between your product and the symmetrical homo-coupled byproduct can be significant. Experiment with solvent systems like ethanol/water, hexane/ethyl acetate, or toluene.[8]
-
Optimized Chromatography: Homo-coupled biaryls are typically very non-polar. Running a column with a very non-polar eluent system (e.g., starting with pure hexanes or a hexane/toluene mixture) can often elute the homo-coupled byproduct first, allowing for a clean separation of your more polar desired product.
Q3: How can I effectively remove residual palladium catalyst from my final product? The product has a faint grey/black color.
A3: Residual palladium can be detrimental to the biological activity and stability of your compound.
-
Filtration: The first and simplest step is to filter the crude reaction mixture through a pad of celite or silica gel after the reaction is complete and before aqueous workup.[3] This will remove a significant portion of the precipitated palladium.
-
Aqueous Wash with a Ligand/Scavenger: During the aqueous workup, washing the organic layer with a solution containing a sulfur-based ligand can help. A wash with an aqueous solution of sodium bisulfite or thiourea can complex with the residual palladium, pulling it into the aqueous phase.
-
Activated Carbon: After the workup, dissolving the crude product in a suitable solvent (e.g., DCM or toluene) and stirring with a small amount of activated carbon for 30-60 minutes can adsorb the palladium. The carbon is then removed by filtration through celite. Be aware that this can sometimes lead to loss of product due to adsorption.
Q4: My fluorinated product is an oil and refuses to crystallize, even after extensive purification by column chromatography. What are my options?
A4: The presence of multiple fluorine atoms and the trifluoromethyl group can disrupt crystal packing and favor the formation of oils.
-
Confirm Purity: First, ensure the oil is of high purity (>98%) by LC-MS and ¹H/¹⁹F NMR. Impurities are a primary inhibitor of crystallization.[8]
-
Solvent System Screening: Attempt crystallization from a wide range of solvent systems. A good starting point is a solvent in which the compound is soluble (like DCM or ether) and an anti-solvent in which it is insoluble (like hexanes or pentane). Dissolve the oil in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity appears, then warm to redissolve and cool slowly.[8]
-
Trituration: If crystallization fails, trituration can be effective. Add a small amount of a solvent in which your product is poorly soluble (e.g., cold hexanes) to the oil. Agitate the mixture vigorously with a spatula. This can sometimes induce solidification or wash away minor impurities that prevent crystallization.
-
Salt Formation: If your molecule contains a basic or acidic handle (e.g., from a Buchwald-Hartwig amination), forming a salt (like a hydrochloride or trifluoroacetate salt) can dramatically improve crystallinity.[8]
Section 3: Visualized Purification Workflow & Protocols
The following diagram outlines a general decision-making process for purifying products from 2,3-Difluoro-4-iodobenzotrifluoride reactions.
Caption: Decision workflow for purification.
Protocol 1: General Aqueous Workup
This protocol is the first line of defense to remove inorganic salts, water-soluble reagents, and polar byproducts.
-
Cool Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Quench/Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Water or a relevant aqueous solution (e.g., saturated NH₄Cl to quench organometallics).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography for Fluorinated Aromatics
This protocol is optimized for separating moderately polar fluorinated compounds.
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry method with your starting eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. To this solution, add a small amount of silica gel to form a slurry. Concentrate this slurry to a dry, free-flowing powder. This "dry loading" technique generally provides better separation than loading the sample in a liquid solution.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent. A slow, shallow gradient is crucial for separating closely related compounds. For example:
-
Start with 100% Hexanes (2 column volumes).
-
Gradient to 5% Ethyl Acetate/Hexanes over 5 column volumes.
-
Gradient to 10% Ethyl Acetate/Hexanes over 5 column volumes.
-
Monitor fractions closely by TLC.
-
-
Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
References
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[9]
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Vertex AI Search Result[1]
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Vertex AI Search Result[10]
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Vertex AI Search Result[5]
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Vertex AI Search Result[11]
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Vertex AI Search Result[2]
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Vertex AI Search Result[6]
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Vertex AI Search Result[12]
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Vertex AI Search Result[13]
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Vertex AI Search Result[14]
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Vertex AI Search Result[15]
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Vertex AI Search Result
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Vertex AI Search Result[3]
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Vertex AI Search Result[16]
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Vertex AI Search Result[17]
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Vertex AI Search Result[18]
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Vertex AI Search Result[19]
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Vertex AI Search Result[7]
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Vertex AI Search Result[8]
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Vertex AI Search Result
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Vertex AI Search Result[20]
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Vertex AI Search Result[21]
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Vertex AI Search Result[22]
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Vertex AI Search Result[24]
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Vertex AI Search Result[26]
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Vertex AI Search Result[27]
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Vertex AI Search Result[28]
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Vertex AI Search Result[29]
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Vertex AI Search Result[30]
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Vertex AI Search Result[31]
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Vertex AI Search Result[32]
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Vertex AI Search Result[40]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluorinated covalent organic frameworks as a stationary phase for separation of fluoroquinolones by capillary electrochromatography - ProQuest [proquest.com]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. 4-ヨードベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 24. "The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction" by Thomas R. Patterson [epublications.marquette.edu]
- 25. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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- 29. 2-Fluoro-4-iodobenzotrifluoride | CAS 239135-53-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 37. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces | PLOS One [journals.plos.org]
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- 40. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
catalyst selection for difficult couplings involving 2,3-Difluoro-4-iodobenzotrifluoride
The following guide is designed as a specialized Technical Support Center for researchers handling 2,3-Difluoro-4-iodobenzotrifluoride .
Subject: Optimization of Cross-Couplings with 2,3-Difluoro-4-iodobenzotrifluoride Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)
Substrate Analysis: "The Electron-Deficient Beast"
Before troubleshooting, you must understand why this molecule fails in standard screenings.
Substrate Profile: 2,3-Difluoro-4-iodobenzotrifluoride[1]
-
Electronic Nature: Extreme electron deficiency.[1] The -CF3 group (para to Iodine) and two -F atoms (ortho and meta to Iodine) create a "pull-pull" system.
-
Reactivity Consequence 1 (Fast Oxidative Addition): The C-I bond is highly polarized and weak. Pd(0) inserts into this bond very rapidly, often even at room temperature.[1]
-
Reactivity Consequence 2 (Stable Intermediate): The resulting Ar-Pd(II)-X species is highly stabilized by the electron-withdrawing groups. This makes the next steps (transmetallation or reductive elimination) the rate-limiting bottlenecks.
-
The "Ortho-Fluorine" Effect: The fluorine at position 3 (ortho to iodine) can chelate weakly to Pd, further stabilizing the resting state and retarding the catalytic cycle, leading to side reactions.[1]
Troubleshooting Guides (By Reaction Type)
Module A: Suzuki-Miyaura Coupling (C-C Bond)[2]
User Issue: "I am getting low yields. NMR shows the starting material is gone, but I see a large amount of 2,3-difluorobenzotrifluoride (des-iodo product)."
Root Cause: Protodehalogenation Because the oxidative addition is fast but transmetallation is slow (due to the electron-poor ring stabilizing the Pd-species), the Pd-Ar intermediate "waits" too long. It eventually abstracts a proton from moisture in the solvent or the base, ejecting the iodine and replacing it with hydrogen.[1]
Corrective Action Protocol:
| Parameter | Standard Recommendation | Optimized for 2,3-Difluoro-4-iodo-Ar | Reasoning |
| Catalyst | Pd(PPh3)4 | Pd(OAc)2 + XPhos or Pd-PEPPSI-IPr | Bulky, electron-rich ligands (Buchwald type) accelerate oxidative addition and facilitate transmetallation/reductive elimination, outcompeting the protonation pathway. |
| Solvent | DMF/Water | Anhydrous Toluene or 1,4-Dioxane | Water is the proton source for the side reaction.[1] Eliminate it. |
| Base | Na2CO3 | K3PO4 (anhydrous) or KF | Anhydrous bases prevent hydrolysis. Fluoride bases (KF) can activate the boronic acid without introducing water. |
| Temp | 80°C | 60°C - 100°C | High temp promotes the desired coupling, but start lower (60°C) to check if the catalyst is active enough to run milder.[1] |
Expert Tip: If using boronic acids, add a scavenger like molecular sieves to the reaction vessel to capture trace moisture.[1]
Module B: Buchwald-Hartwig Amination (C-N Bond)[2][3]
User Issue: "The amine didn't couple where the Iodine was. It replaced one of the Fluorines instead."
Root Cause: Nucleophilic Aromatic Substitution (SNAr) The ring is so electron-poor that it acts like a sponge for nucleophiles. Strong bases (like NaOtBu) or nucleophilic amines can attack the C-F bonds (especially at pos 2 or 3) via SNAr before the Palladium cycle can complete.
Corrective Action Protocol:
-
Switch Base: NEVER use Alkoxides (NaOtBu, NaOMe) with this substrate.[1] They are strong nucleophiles.[1] Use Cs2CO3 or K3PO4 .[1]
-
Catalyst Selection: You need a catalyst that turns over faster than the background SNAr reaction.
-
Recommendation:BrettPhos Pd G3 or RuPhos Pd G3 .[1]
-
Why: These precatalysts activate immediately (no induction period) and drive the reductive elimination rapidly.
-
-
Order of Addition: Load the Catalyst, Ligand, and Aryl Iodide first. Stir for 5 mins. Then add the Amine and Base. This ensures the Pd is already inserted into the C-I bond (protecting it) before the amine sees the naked electrophile.
Module C: Sonogashira Coupling (Alkynylation)
User Issue: "The reaction turns black immediately, and I see homocoupling of the alkyne."
Root Cause: Copper-Mediated Side Reactions Standard Sonogashira uses CuI as a co-catalyst. With electron-deficient aryl iodides, the Cu-acetylide can undergo oxidative dimerization (Glaser coupling) faster than it transmetallates to the stabilized Pd-Ar center.
Corrective Action Protocol:
-
Go Copper-Free: This substrate is reactive enough to not need Copper.
-
System: PdCl2(MeCN)2 + XPhos (2.5 mol%) in MeCN/Water or Toluene.
-
Mechanism: The electron-poor aryl iodide activates Pd so well that the copper cycle (usually needed to boost the alkyne nucleophilicity) is redundant and only causes side reactions.
Visualizing the Pathways
Diagram 1: Catalyst Selection Decision Tree
This logic flow ensures you select the correct system based on your coupling partner.
Caption: Decision matrix for catalyst and condition selection based on the specific failure modes of electron-deficient aryl iodides.
Diagram 2: The "Danger Zone" Mechanism
Understanding why the reaction fails is key to fixing it. This diagram shows the competition between the desired path and the destructive side reactions.
Caption: Mechanistic competition: The stability of the Pd-Intermediate invites protodehalogenation unless bulky ligands force the cycle forward.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C and Hydrogen for this coupling? A: Absolutely not. Heterogeneous Pd/C with hydrogen gas will almost certainly reduce the C-I bond (and potentially the C-F bonds) to C-H bonds before any coupling occurs. This is a classic method for dehalogenation, which is the opposite of what you want.[1]
Q: Why is 1,4-Dioxane recommended over DMF? A: While DMF is a good solvent for polar substrates, it is hygroscopic (absorbs water from air) and can decompose to form dimethylamine at high temperatures, which can act as a nucleophile (causing SNAr).[1] Anhydrous 1,4-Dioxane is more inert and generally provides cleaner profiles for fluorinated aromatics.[1]
Q: My reaction works but stops at 60% conversion. Adding more catalyst doesn't help. A: This suggests catalyst poisoning .[1] The iodide released during the reaction can form bridging dimers with Palladium, deactivating it.[1]
-
Fix: Add 1.0 equivalent of a salt like TBAB (Tetrabutylammonium bromide) or use a catalyst with a bulky ligand (like JohnPhos ) that prevents dimer formation.
References
-
Mechanistic Insights into Hydrodehalogenation: Orbach, M., et al. (2011).[1] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Buchwald-Hartwig Ligand Effects: Maitre, P., et al. (2015).[1] Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society.[3] [Link]
-
SNAr Competition in Fluorinated Arenes: Loudet, A., & Burgess, K. (2007).[1] BODIPY dyes and their derivatives: syntheses and spectroscopic properties. (Discusses SNAr on fluorinated cores). Chemical Reviews. [Link]
-
Copper-Free Sonogashira: Gelderblom, P., et al. (2016).[1] Copper-free Sonogashira cross-coupling for functionalization of electron-deficient nucleosides. Green Chemistry. [Link]
Sources
- 1. Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 3. imperial.ac.uk [imperial.ac.uk]
workup procedures for reactions containing 2,3-Difluoro-4-iodobenzotrifluoride
Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-iodobenzotrifluoride. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to ensure your experimental success. This guide moves beyond simple step-by-step instructions to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your reaction workups.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of 2,3-Difluoro-4-iodobenzotrifluoride.
Q1: What are the key reactivity features of 2,3-Difluoro-4-iodobenzotrifluoride?
A1: The primary reactive site is the carbon-iodine (C-I) bond. Its high reactivity makes it an excellent substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2] The molecule's reactivity is significantly enhanced by the strong electron-withdrawing effects of the trifluoromethyl (-CF3) group and the two fluorine atoms on the aromatic ring.[3] This electronic profile makes the ipso-carbon of the C-I bond highly electrophilic and susceptible to oxidative addition by metal catalysts like palladium.
Q2: How stable is the trifluoromethyl (-CF3) group during typical workup procedures?
A2: The C-F bonds in a trifluoromethyl group are exceptionally strong, making the group robust and stable under most standard workup conditions, including aqueous washes with dilute, non-caustic acids and bases. However, benzotrifluorides can be susceptible to hydrolysis under harsh conditions, such as prolonged exposure to strong aqueous bases or UV irradiation.[4][5][6][7] For standard protocols, degradation of the -CF3 group is not a primary concern.
Q3: What are the essential safety and handling precautions for this reagent?
A3: 2,3-Difluoro-4-iodobenzotrifluoride should be handled with care. It is classified as a skin, eye, and respiratory irritant. It is also light-sensitive, so it should be stored in a dark, cool, and well-ventilated place.[8] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
Q4: Can I expect chemoselectivity in reactions with other halogens present on a coupling partner?
A4: Yes. The C-I bond is significantly more reactive than C-Br, C-Cl, or C-F bonds in palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I >> C-Br > C-Cl >> C-F) allows for excellent chemoselectivity. You can selectively couple at the iodine position while leaving other halogens on either reaction partner intact for subsequent transformations.[9]
Troubleshooting Guide for Reaction Workups
This section is designed to help you diagnose and solve specific problems encountered after your reaction is complete.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Recovery of Product After Extraction | 1. Product is partially water-soluble. The fluorine atoms increase polarity, potentially leading to partitioning into the aqueous layer. 2. Incomplete reaction. The issue may lie in the reaction itself, not the workup. 3. Emulsion formation. A stable emulsion can trap the product, preventing efficient separation.[10] | 1. Back-extract the aqueous layer(s) with your organic solvent (e.g., ethyl acetate, DCM) 2-3 times. For highly polar products, consider using a 3:1 mixture of Chloroform/Isopropanol.[10] 2. Analyze the crude reaction mixture by TLC or LC-MS before workup to confirm product formation and consumption of starting material.[11] 3. Break the emulsion by adding a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase forces the separation of the organic components. If this fails, filtering the entire mixture through a pad of Celite® can be effective.[11] |
| Persistent Color (Pink/Purple/Dark Brown) in Organic Layer | 1. Residual Iodine (I₂). Air oxidation of iodide (I⁻), a potential reaction byproduct, can form elemental iodine. 2. Residual Palladium Catalyst. Colloidal or dissolved palladium species can impart color. 3. Highly Colored Byproducts. | 1. Wash the organic layer with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[12] The thiosulfate ion reduces I₂ to colorless I⁻, which is water-soluble and partitions into the aqueous phase. 2. Stir the crude product with activated carbon or filter through a dedicated metal scavenger silica plug before final chromatography. 3. Ensure thorough purification by column chromatography, potentially using a gradient elution to separate the desired compound from closely-eluting impurities. |
| Product Contaminated with Catalyst Residues (Pd or Cu) | 1. Incomplete removal during aqueous washes. Metal complexes can have some solubility in organic solvents. 2. Ligand-metal complexes are organic-soluble. Phosphine ligands, for example, create lipophilic palladium complexes. | 1. For Copper: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] Ammonia complexes with copper ions, rendering them water-soluble. 2. For Palladium: Multiple washes with water and brine are standard. For stubborn cases, filtering the concentrated organic solution through a short plug of silica gel or Florisil® before full chromatography can strip many palladium impurities.[13] |
| Unexpected Side Product Corresponding to Dehalogenation (Loss of Iodine) | 1. Proto-deiodination. This is a reaction-based issue, not a workup problem, but is discovered during workup analysis. It occurs when the aryl-metal intermediate is protonated before the desired coupling occurs. | 1. This cannot be fixed during workup. The solution lies in optimizing the reaction: ensure strictly anhydrous conditions, use a non-protic solvent, and consider a different base or ligand combination that favors reductive elimination over competing pathways.[1] The side product must be separated during purification. |
Generalized Experimental Protocol: Aqueous Workup for a Cross-Coupling Reaction
This protocol provides a robust, step-by-step procedure for the workup and initial purification of a typical palladium-catalyzed reaction (e.g., Suzuki coupling) using 2,3-Difluoro-4-iodobenzotrifluoride.
Objective: To isolate the crude organic product from the reaction mixture, removing catalysts, inorganic salts, and polar solvents.
Methodology:
-
Reaction Quenching & Solvent Management:
-
Step 1.1 (Cooling): Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.
-
Step 1.2 (Quenching): Slowly add deionized water to the reaction mixture with stirring. This step neutralizes reactive species and begins the process of dissolving inorganic byproducts.
-
Step 1.3 (Solvent Removal - If Applicable): If the reaction was conducted in a high-boiling, water-miscible solvent like DMF or DMSO, it is highly advisable to remove it before extraction.[10] Dilute the mixture with a large volume of water and extract the product with a less polar solvent (e.g., diethyl ether or hexanes). Alternatively, if the product is stable, remove the solvent under reduced pressure (rotary evaporator) before proceeding.
-
-
Liquid-Liquid Extraction:
-
Step 2.1 (Transfer): Transfer the quenched reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed 2/3 of the funnel's capacity).
-
Step 2.2 (Dilution): Add an appropriate organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane). The choice depends on the product's polarity. Ethyl acetate is a good first choice for many compounds.
-
Step 2.3 (Extraction): Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently at first, then more vigorously for ~30-60 seconds, venting periodically. Allow the layers to separate completely.
-
Step 2.4 (Separation): Drain the lower layer (aqueous if using a solvent less dense than water like Ethyl Acetate; organic if using a solvent denser than water like Dichloromethane). Collect the desired organic layer.
-
Step 2.5 (Re-extraction): Add fresh organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (Steps 2.3-2.4) two more times to maximize product recovery. Combine all organic extracts.
-
-
Washing the Combined Organic Layers:
-
Step 3.1 (Water Wash): Wash the combined organic extracts with deionized water to remove residual water-soluble solvents (e.g., THF, acetonitrile) and some inorganic salts.[10]
-
Step 3.2 (Thiosulfate Wash - If Necessary): If the organic layer is colored brown or purple due to iodine, wash with a 10% aqueous solution of sodium thiosulfate until the color disappears.
-
Step 3.3 (Brine Wash): Perform a final wash with saturated aqueous NaCl (brine). This step removes the bulk of the dissolved water from the organic layer and helps to break any minor emulsions.[11]
-
-
Drying, Filtration, and Concentration:
-
Step 4.1 (Drying): Transfer the washed organic layer to an Erlenmeyer flask and add a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Step 4.2 (Filtration): Filter the dried solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. Rinse the flask and the filter with a small amount of fresh organic solvent to recover all the product.
-
Step 4.3 (Concentration): Concentrate the filtered solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification:
-
Step 5.1 (Chromatography): Purify the crude material using flash column chromatography on silica gel.[14] The choice of eluent (e.g., a hexane/ethyl acetate gradient) must be determined by TLC analysis of the crude product.
-
Workflow Visualization
Caption: Generalized workflow for the aqueous workup of reactions.
References
-
El-Mallah, N. M., et al. (2012). Micellar Characters for Hydrolysis of Benzotrifluoride Derivative in Acetonitrile-Water Mixtures. Taylor & Francis Online. [Link]
-
Hänggli, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Figshare. [Link]
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Hänggli, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. [Link]
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El-Mallah, N. M., et al. (2012). Micellar Characters for Hydrolysis of Benzotrifluoride Derivative in Acetonitrile-Water Mixtures. Taylor & Francis. [Link]
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Request PDF. (2025). Micellar Characters for Hydrolysis of Benzotrifluoride Derivative in Acetonitrile-Water Mixtures. ResearchGate. [Link]
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Gravatt, C. S., et al. (2022). Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides. The Journal of Organic Chemistry. [Link]
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Request PDF. (2025). A Universal Procedure for the [18F]Trifluoromethylation of Aryl Iodides and Aryl Boronic Acids with Highly Improved Specific Activity. ResearchGate. [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Wang, F., et al. (2021). Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3. [Link]
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Wang, H., et al. (2023). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. Nature Communications. [Link]
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Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). The Iodine Clock Reaction. [Link]
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Validation & Comparative
A Definitive Guide to Structural Validation: Comparing X-ray Crystallography with Spectroscopic Methods for 2,3-Difluoro-4-iodobenzotrifluoride Derivatives
For researchers, medicinal chemists, and material scientists, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. In the development of novel compounds such as 2,3-Difluoro-4-iodobenzotrifluoride derivatives—a class of molecules with significant potential in pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine substitution—rigorous structural validation is not just a procedural step, but a critical determinant of a program's success.[1][2] The precise arrangement of atoms dictates a compound's biological activity, physical properties, and potential for intellectual property.
This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for absolute structure determination, with other prevalent analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower scientists in selecting the most effective methods for the structural elucidation of these complex fluorinated aromatics.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, high-resolution view of a molecule's structure in the solid state.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. By analyzing the pattern of diffracted X-rays, scientists can generate a three-dimensional map of the electron density within the crystal, and from this, deduce the precise position of each atom.[4][5]
For substituted benzotrifluoride derivatives, this method is particularly powerful. It moves beyond mere connectivity to provide an unambiguous determination of:
-
Regio- and Stereochemistry: It definitively resolves the spatial arrangement of the fluorine, iodine, and trifluoromethyl groups on the benzene ring, which is crucial as different isomers can exhibit vastly different biological activities.[2]
-
Bond Lengths and Angles: Provides precise measurements that reveal the electronic effects of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic system.
-
Conformation and Crystal Packing: Elucidates how the molecules arrange themselves in the solid state, offering insights into intermolecular interactions, polymorphism, and material properties.
A Self-Validating Protocol for X-ray Crystallographic Analysis
The trustworthiness of a crystal structure is built upon a meticulous and logical experimental workflow. Each step is designed to produce high-quality data that leads to an unambiguous structural model.
Experimental Protocol: From Powder to Picture
-
Crystal Growth: The Art and Science of Nucleation
-
Rationale: The entire experiment hinges on obtaining a single, high-quality crystal, typically 0.1-0.5 mm in its largest dimension, with a well-ordered internal lattice.[4] Organofluorine compounds can present unique crystallization challenges due to altered intermolecular forces.[1]
-
Step 1: Solvent Screening. Dissolve a small amount of the purified 2,3-Difluoro-4-iodobenzotrifluoride derivative in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) at room temperature to test for solubility.[6] An ideal crystallization solvent will dissolve the compound when hot but show limited solubility when cold.[7]
-
Step 2: Crystallization Setup.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is often a good starting point.[8]
-
Vapor Diffusion (Solvent Layering): Create a saturated solution of the compound in a moderately polar solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more non-polar "anti-solvent" (e.g., hexane) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystal growth.[8]
-
-
Troubleshooting: If crystals do not form, try cooling the solution, gently scratching the inside of the vial to create nucleation sites, or adding a "seed crystal" from a previous attempt.[8][9]
-
-
Data Collection: Capturing the Diffraction Pattern
-
Rationale: A mounted crystal is rotated in a high-intensity X-ray beam. The resulting diffraction pattern of spots is recorded by a detector. The geometry and intensity of these spots contain the information needed to reconstruct the crystal structure.[5]
-
Step 1: Crystal Mounting. Carefully select a well-formed crystal under a microscope and mount it on a cryoloop, which is then placed in the cold stream (typically 100 K) of the diffractometer to minimize thermal motion and radiation damage.
-
Step 2: Data Acquisition. The diffractometer rotates the crystal through a series of angles, collecting diffraction images at each step. Modern detectors can collect a complete dataset in a matter of hours.
-
-
Structure Solution and Refinement: From Data to Model
-
Rationale: The collected data must be computationally processed to solve the "phase problem" and generate an electron density map. A molecular model is then built into this map and refined to best fit the experimental observations.[4][10]
-
Step 1: Data Processing. The raw diffraction images are integrated to determine the position and intensity of each reflection. These are scaled and merged to produce a final reflection file.
-
Step 2: Structure Solution. For small molecules, direct methods or charge-flipping algorithms are used to determine initial phase estimates, leading to a preliminary electron density map.
-
Step 3: Model Refinement. An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.
-
Data Presentation: Key Crystallographic Parameters
A standard crystallographic study will report a set of key parameters that validate the quality and identity of the structure. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD).[11][12]
| Parameter | Example Value (Hypothetical) | Significance |
| Chemical Formula | C₇H₂F₅I | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 308.00 | Corresponds to the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=8.1Å, b=10.2Å, c=9.5Å, β=98.5° | The dimensions of the repeating box that forms the crystal. |
| R-factor (R1) | 0.035 (3.5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GooF) | 1.05 | Should be close to 1 for a good model. |
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for every sample. Other techniques provide complementary information and are often more accessible for routine analysis.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei to provide detailed information about a molecule's structure and dynamics in solution.[14] It is often the first and most-used technique for structural characterization by synthetic chemists.
-
Advantages:
-
Solution-State Analysis: Provides data on the molecule in a solution environment, which can be more relevant to its biological behavior.[3]
-
Dynamic Information: Can reveal information about conformational flexibility and intramolecular interactions.
-
No Crystallization Required: Can be used on oils, amorphous solids, or any soluble material, bypassing the often-difficult crystallization step.[15]
-
-
Limitations for This Topic:
-
Ambiguity in Isomers: While ¹H, ¹³C, and ¹⁹F NMR can confirm the presence of all expected atoms and their local environments, definitively assigning signals to specific positions in a complex, multi-substituted aromatic ring can be challenging without extensive 2D NMR experiments (COSY, HSQC, HMBC).
-
Stereochemistry: Determining the relative configuration of substituents through space using Nuclear Overhauser Effect (NOE) experiments can be inconclusive, whereas X-ray crystallography provides this information directly and unambiguously.[15]
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing highly accurate molecular weight information and fragmentation patterns that can offer clues about a molecule's structure.
-
Advantages:
-
High Sensitivity: Requires very small amounts of sample.
-
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming that the synthesized compound has the correct formula.
-
-
Limitations for This Topic:
-
No Isomer Differentiation: MS cannot distinguish between isomers like 2,3-Difluoro-4-iodobenzotrifluoride and 3,4-Difluoro-2-iodobenzotrifluoride, as they have the same molecular weight.
-
No 3D Information: It provides no data on bond connectivity, bond angles, or stereochemistry.
-
Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystal lattice[5] | Nuclear spin resonance in a magnetic field[14] | Measurement of mass-to-charge ratio of ions |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm)[4] | Soluble sample (~1-10 mg)[15] | Small amount of sample (µg to ng) |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, packing[16] | Atomic connectivity, solution-state conformation, molecular dynamics[13] | Accurate molecular weight, elemental formula (HRMS) |
| Key Advantage | Unambiguous and complete structural determination. [15] | Analyzes samples in a more "natural" solution state without crystallization.[3] | High sensitivity and confirmation of elemental composition. |
| Key Limitation | Crystal growth can be a significant bottleneck. | Can be ambiguous for complex isomer assignment and absolute stereochemistry.[15] | Provides no information on isomerism or 3D structure. |
Conclusion
For the definitive structural validation of novel 2,3-Difluoro-4-iodobenzotrifluoride derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard. It provides a level of detail and certainty that cannot be matched by other techniques, resolving any ambiguity in isomerism and providing precise geometric data essential for understanding structure-activity relationships and for securing intellectual property.
While NMR and MS are indispensable tools for routine characterization, confirming connectivity, and verifying molecular formula, they should be viewed as complementary techniques. When the absolute, three-dimensional structure must be known without question, the effort required to grow a suitable crystal and perform an X-ray diffraction experiment is a necessary and invaluable investment in the scientific integrity of the research.
References
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Why is crystallography still used in some cases for small molecule structure determination? (2017). Chemistry Stack Exchange. [Link]
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In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. (n.d.). SSRN. [Link]
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Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]
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X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net. [Link]
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Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]
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Guide for crystallization. (n.d.). University of Geneva. [Link]
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Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]
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The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
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Cambridge Structural Database. (2025). Re3data.org. [Link]
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Organofluorine chemistry. (n.d.). Wikipedia. [Link]
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How to Grow Crystals. (n.d.). X-Ray Diffraction Facility, University of Washington. [Link]
-
9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]
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Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2021). PMC. [Link]
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x Ray crystallography. (n.d.). PMC. [Link]
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Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (n.d.). PMC. [Link]
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4-IODOBENZOTRIFLUORIDE. (n.d.). gsrs. [Link]
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Benzotrifluoride and its derivatives considered into this study. (n.d.). ResearchGate. [Link]
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Whalley, W. B. (1949). Organic fluoro-compounds. Part I. Hydroxy-derivatives of benzotrifluoride. Journal of the Chemical Society (Resumed), 3016. [Link]
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X-Ray Crystallography. (n.d.). University of Texas at Austin. [Link]
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Ortho and para substituted derivatives of benzotrifluoride. (1947). PubMed. [Link]
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(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate. [Link]
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X-ray crystallography. (2014). Penn State University. [Link]
-
CCDC 2110421: Experimental Crystal Structure Determination. (2023). KAUST Repository. [Link]
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X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Access Structures. (n.d.). CCDC. [Link]
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4-IODOBENZOTRIFLUORIDE. (n.d.). Matrix Fine Chemicals. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2,3-Difluoro-4-iodobenzotrifluoride
Essential Safety and Handling Guide for 2,3-Difluoro-4-iodobenzotrifluoride
A Senior Application Scientist's Field-Proven Protocol for Laboratory Safety and Chemical Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Difluoro-4-iodobenzotrifluoride was not located. The following guidance is synthesized from SDS documentation for structurally analogous compounds, including various iodinated, fluorinated, and trifluoromethylated benzene derivatives. This guide is intended to provide a robust safety framework, but it is imperative to treat 2,3-Difluoro-4-iodobenzotrifluoride with the utmost caution and to handle it as a substance with potentially significant hazards until more specific data becomes available.
Hazard Assessment: A Proactive Approach to Safety
Based on the hazard profiles of similar chemical structures, 2,3-Difluoro-4-iodobenzotrifluoride should be presumed to be a hazardous substance. The primary concerns are significant irritation or damage to the skin and eyes, respiratory tract irritation, and potential harm if ingested or inhaled.[1][2][3] It is also likely a combustible liquid.[2]
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to be a skin irritant, potentially causing redness and discomfort upon contact.[1][2][3] Prolonged exposure could lead to more severe effects.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[2][3]
-
Combustibility: The presence of a trifluoromethyl group and a benzene ring suggests the compound is likely a combustible liquid.[2] Keep it away from heat, sparks, and open flames.[2][4]
-
Light Sensitivity: Some related compounds exhibit sensitivity to light, which could lead to degradation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2,3-Difluoro-4-iodobenzotrifluoride. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles are essential to prevent splashes from entering the eyes.[5] A face shield should be worn over the goggles, especially when handling larger quantities (>25 mL) or during procedures with a high splash potential.[5] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common starting point, but always check for breakthrough times with your specific glove manufacturer. For extended use or immersion, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory Coat & Chemical-Resistant Apron | A standard lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[6] In case of significant exposure risk, consider a chemical splash suit.[7] |
| Respiratory | Use in a Fume Hood | All handling of 2,3-Difluoro-4-iodobenzotrifluoride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge (e.g., ABEK type) may be required, but this should be a last resort and requires a formal respiratory protection program. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2,3-Difluoro-4-iodobenzotrifluoride.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for minimizing risk.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work Area: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Dispensing: When transferring the liquid, use a syringe or pipette. Avoid pouring directly from the bottle to minimize the risk of splashes.
-
Reactions: If using in a reaction, ensure the apparatus is securely clamped and that any potential for pressure buildup is managed with appropriate venting.
-
Post-Handling: After use, securely cap the container.
-
Decontamination: Wipe down the work area with a suitable solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, goggles, and finally lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Protect from direct sunlight and light sources.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Incompatible with strong oxidizing agents.[2]
Disposal Plan: Responsible Waste Management
All waste containing 2,3-Difluoro-4-iodobenzotrifluoride must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a separate, labeled solid waste container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2] Do not pour down the drain or dispose of in regular trash.[4]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not comfortable cleaning it up, contact your EHS office immediately.
-
For small spills, wear appropriate PPE and absorb the material with an inert absorbent material like sand, silica gel, or a universal binder.[2][4]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[2][4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
References
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Iodobenzotrifluoride.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 4-Iodobenzotrifluoride.
- C/D/N Isotopes, Inc. (n.d.). 4-Chloro-α,α,α-trifluorotoluene-d4 - Safety Data Sheet.
- TCI Chemicals. (2025, November 7). SAFETY DATA SHEET - 2-Fluoro-5-iodobenzotrifluoride.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 3-Iodobenzotrifluoride.
- Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET - 1,3,5-tris(Trifluoromethyl)benzene.
- BASF. (2026, February 11). Safety data sheet - Dagonis 7.5/5 SC.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ILC Dover. (n.d.). Personal Protective Equipment.
- Sigma-Aldrich. (n.d.). 4-Iodobenzotrifluoride 97.
- Sigma-Aldrich. (2022, April 4). SAFETY DATA SHEET - 3-Bromo-5-fluorobenzotrifluoride.
- EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
- BASF. (2026, February 13). Safety data sheet - Revycare EC.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene.
- Airgas. (2021, September 15). SAFETY DATA SHEET - 4-Chlorobenzotrifluoride.
- Fluorochem. (n.d.). 4-Iodobenzotrifluoride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
